molecular formula C12H9Cl B14517187 (5E,7Z,9Z)-6-chlorobenzo[8]annulene

(5E,7Z,9Z)-6-chlorobenzo[8]annulene

Cat. No.: B14517187
M. Wt: 188.65 g/mol
InChI Key: GCWZXTXQJQAOTR-NERFTBHCSA-N
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Description

(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .

Preparation Methods

The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:

These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.

Properties

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

IUPAC Name

(5E,7Z,9Z)-6-chlorobenzo[8]annulene

InChI

InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+

InChI Key

GCWZXTXQJQAOTR-NERFTBHCSA-N

Isomeric SMILES

C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl

Canonical SMILES

C1=CC=C2C=C(C=CC=CC2=C1)Cl

Origin of Product

United States

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